25T7-NBOMeHydrochloride 25T7-NBOMeHydrochloride 2C-T-7 is a psychoactive 2,5-dimethoxy phenethylamine with a propylthio group in the 4 position. 25T7-NBOMe is a derivative of 2C-T-7, characterized by the addition of a benzyl-methoxy (BOMe) group to the amine. While the properties of this compound are not known, the N-(2-methoxybenzyl) addition significantly increases the affinity and activity of other disubstituted phenethylamines at the serotonin receptor 5-HT2A. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.
Brand Name: Vulcanchem
CAS No.: 1539266-55-1
VCID: VC0154772
InChI: InChI=1S/C21H29NO3S.ClH/c1-5-12-26-21-14-19(24-3)16(13-20(21)25-4)10-11-22-15-17-8-6-7-9-18(17)23-2;/h6-9,13-14,22H,5,10-12,15H2,1-4H3;1H
SMILES: CCCSC1=C(C=C(C(=C1)OC)CCNCC2=CC=CC=C2OC)OC.Cl
Molecular Formula: C21H30ClNO3S
Molecular Weight: 411.985

25T7-NBOMeHydrochloride

CAS No.: 1539266-55-1

Cat. No.: VC0154772

Molecular Formula: C21H30ClNO3S

Molecular Weight: 411.985

* For research use only. Not for human or veterinary use.

25T7-NBOMeHydrochloride - 1539266-55-1

Specification

Description 2C-T-7 is a psychoactive 2,5-dimethoxy phenethylamine with a propylthio group in the 4 position. 25T7-NBOMe is a derivative of 2C-T-7, characterized by the addition of a benzyl-methoxy (BOMe) group to the amine. While the properties of this compound are not known, the N-(2-methoxybenzyl) addition significantly increases the affinity and activity of other disubstituted phenethylamines at the serotonin receptor 5-HT2A. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.
CAS No. 1539266-55-1
Molecular Formula C21H30ClNO3S
Molecular Weight 411.985
IUPAC Name 2-(2,5-dimethoxy-4-propylsulfanylphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine;hydrochloride
Standard InChI InChI=1S/C21H29NO3S.ClH/c1-5-12-26-21-14-19(24-3)16(13-20(21)25-4)10-11-22-15-17-8-6-7-9-18(17)23-2;/h6-9,13-14,22H,5,10-12,15H2,1-4H3;1H
Standard InChI Key DGIBHQDTSDCBTC-UHFFFAOYSA-N
SMILES CCCSC1=C(C=C(C(=C1)OC)CCNCC2=CC=CC=C2OC)OC.Cl
Appearance Assay:≥98%A neat solid

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